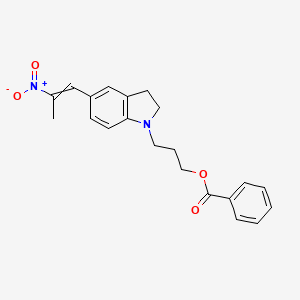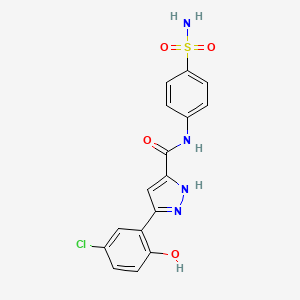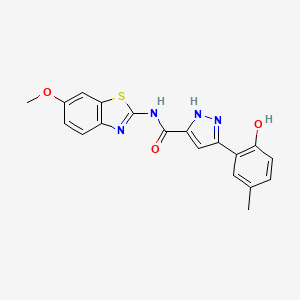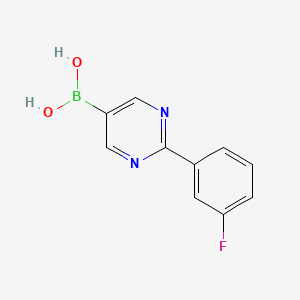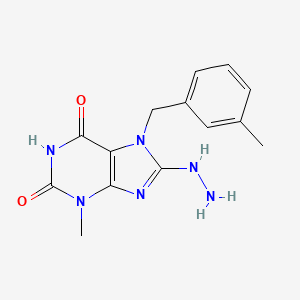
8-hydrazinyl-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydrazino-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione is a complex organic compound with the molecular formula C14H16N6O2. It is a derivative of purine, a heterocyclic aromatic organic compound, and features a hydrazino group, a methyl group, and a 3-methylphenylmethyl group attached to the purine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydrazino-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydrazino-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group can yield azo compounds, while substitution reactions can produce a wide range of substituted purine derivatives .
Applications De Recherche Scientifique
8-Hydrazino-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 8-hydrazino-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the inhibition of their function. This can result in various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Hydrazino-3-methyl-7-(2-phenylethyl)-1,3,7-trihydropurine-2,6-dione
- 8-Hydrazino-3-methyl-7-(3-methylbenzyl)-1,3,7-trihydropurine-2,6-dione
- 8-(N’-Benzylidene-hydrazino)-3-methyl-7-phenethyl-1,3,7-trihydropurine-2,6-dione
Uniqueness
What sets 8-hydrazino-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione apart from similar compounds is its specific substitution pattern, which can result in unique chemical and biological properties. For example, the presence of the 3-methylphenylmethyl group can enhance its binding affinity to certain molecular targets, potentially leading to more potent biological effects .
Propriétés
Formule moléculaire |
C14H16N6O2 |
|---|---|
Poids moléculaire |
300.32 g/mol |
Nom IUPAC |
8-hydrazinyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C14H16N6O2/c1-8-4-3-5-9(6-8)7-20-10-11(16-13(20)18-15)19(2)14(22)17-12(10)21/h3-6H,7,15H2,1-2H3,(H,16,18)(H,17,21,22) |
Clé InChI |
MYKGQQCHDRFLRR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CN2C3=C(N=C2NN)N(C(=O)NC3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


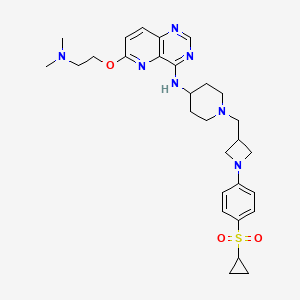
![1,2-Benzenedicarboxamide, N,N'-bis[2-(ethenyloxy)ethyl]-](/img/structure/B14086181.png)

![N'-[(E)-(4-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B14086211.png)
![3,9-dimethyl-7-(2-methylpropyl)-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14086216.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethoxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086232.png)
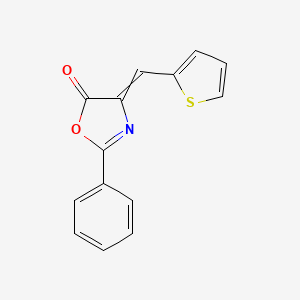
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086246.png)
